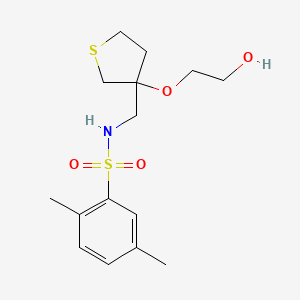

![molecular formula C12H15N3O B2611481 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2175979-02-7](/img/structure/B2611481.png)

7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, the core structure of the compound , has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

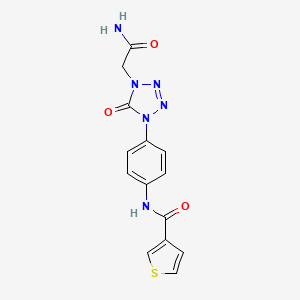

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine, the core structure of “7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine”, is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . The main synthesis route allows for versatile structural modifications at various positions via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Wissenschaftliche Forschungsanwendungen

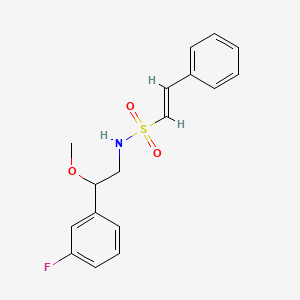

DNA Photolyase Activity

Cyclobutane pyrimidine dimers, formed by UV radiation-induced damage to DNA, are repaired by DNA photolyase. This enzyme utilizes visible light to cleave the cyclobutane ring, restoring DNA integrity. Photolyases contain FADH- and a second chromophore (MTHF or 8-HDF) and operate through energy transfer mechanisms to facilitate DNA repair (Sancar, 1994).

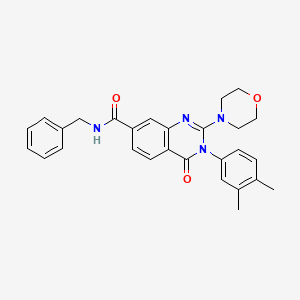

COX-2 Inhibition

Bicyclic pyrazolo[1,5-a]pyrimidines have shown significant activity as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, through modification of pyrimidine substituents, demonstrate potent in vitro and in vivo anti-inflammatory effects. The discovery of 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine as a leading COX-2 inhibitor highlights the therapeutic potential of these compounds (Almansa et al., 2001).

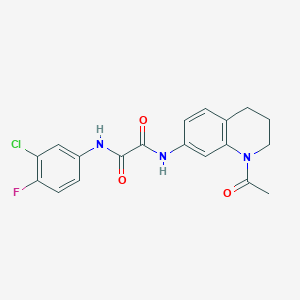

Antimicrobial Applications

Novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines exhibit pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl group significantly influences antimicrobial activity, suggesting a key role in the structural activity relationship. These findings open avenues for developing new antimicrobial agents based on cyclobutoxy-dimethylpyrazolo[1,5-a]pyrimidine derivatives (Sirakanyan et al., 2021).

Zukünftige Richtungen

The future directions for research on “7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, the development of new synthetic routes and applications for these compounds could be a focus of future research .

Eigenschaften

IUPAC Name |

7-cyclobutyloxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-7-12(16-10-4-3-5-10)15-11(13-8)6-9(2)14-15/h6-7,10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDGQOOWDRCQGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C=C2OC3CCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2611403.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2611407.png)

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B2611408.png)

![6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2611412.png)

![4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2611417.png)